5-Amino-2-chloro-4-methylphenol
Overview
Description
5-Amino-2-chloro-4-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-chloro-4-methylphenol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of chlorotoluenes or related sulfonates. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with palladium catalyst are frequently used.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-chloro-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the chlorine atom.
2-Amino-5-chlorophenol: Similar structure but lacks the methyl group.
4-Amino-2-chlorophenol: Similar structure but the amino and chlorine groups are positioned differently.
Uniqueness
5-Amino-2-chloro-4-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-amino-2-chloro-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWULCVCLWLUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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